N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
The compound N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a pyrimidine derivative featuring a 1,6-dihydropyrimidin-6-one core substituted with a furan-2-carboxamide group at position 5, a thioether-linked 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl moiety at position 2, and an amino group at position 4. Its structure integrates multiple pharmacophoric elements:
- A pyrimidinone scaffold, known for hydrogen-bonding interactions in biological targets.
- A thioether bridge, enhancing conformational flexibility and metabolic stability.
- A furan carboxamide, which may influence solubility and target affinity.
Synthetic routes for analogous pyrimidine-based amides often employ coupling reagents like HBTU or HATU in DMF, with purification via HPLC yielding high purity (>90%) . Structural confirmation relies on NMR and HRMS, as demonstrated in studies of related compounds .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S/c20-16-15(22-17(26)12-2-1-5-28-12)18(27)24-19(23-16)31-9-14(25)21-10-3-4-11-13(8-10)30-7-6-29-11/h1-5,8H,6-7,9H2,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHWRQGYTXPESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the furan and pyrimidine rings, as well as the introduction of functional groups such as amino and thio groups. The synthetic pathway often begins with the preparation of key intermediates such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives. For example, one study highlighted the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide as a lead compound for further modifications .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In particular:
- PARP Inhibition : The compound was evaluated for its ability to inhibit PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair. One study reported IC50 values for related compounds ranging from 0.082 μM to 12 μM .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 3 | 12 | Weak PARP inhibition |
| Compound 4 | 5.8 | Moderate PARP inhibition |
| Compound 10 | 0.88 | Strong PARP inhibition |
The proposed mechanism for the anticancer activity involves the disruption of DNA repair pathways by inhibiting PARP enzymes. This leads to increased DNA damage in cancer cells, ultimately resulting in cell death. The structural features of N-(4-amino...) are believed to enhance its binding affinity to the target enzyme.
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have been investigated for other biological activities:
- Antimicrobial Properties : Some related compounds have shown promising antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory activities through modulation of inflammatory pathways .
Case Studies
Several case studies have explored the efficacy and safety profiles of compounds related to N-(4-amino...). For instance:
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of cancer therapy. The compound's structural features suggest potential interactions with biological targets involved in cancer progression. For instance, compounds derived from similar scaffolds have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cancer cells. High-throughput screening identified related compounds with IC50 values indicating significant inhibition of PARP1, suggesting that modifications to this compound could enhance its anticancer properties .
Inhibition of Specific Enzymes
The compound may also serve as a selective inhibitor for various enzymes implicated in disease pathways. For example, derivatives of similar structures have been investigated as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer and inflammatory diseases. The modification of the compound's core structure could lead to analogs with improved selectivity and potency against these therapeutic targets .
Potential as Antimicrobial Agents
Research into related compounds indicates that modifications to the furan and pyrimidine rings can yield antimicrobial properties. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety may enhance membrane permeability or interaction with microbial targets, making it a candidate for further exploration as an antimicrobial agent .
Herbicidal Activity
Another potential application lies in agricultural chemistry, where derivatives have been evaluated for herbicidal activity. Similar compounds have demonstrated effective inhibition of weed species under controlled conditions, suggesting that this compound could be explored for its ability to control unwanted plant growth through targeted herbicidal action .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally similar compounds:
- A study reported on the synthesis and evaluation of various derivatives targeting PARP1, highlighting the importance of structural modifications in enhancing activity .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | PARP1 | 0.88 |
| Compound B | PI3Kδ | 217 |
| Compound C | Antimicrobial | Not specified |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations:
- Thioether Linkage : Present in the target compound and AZ331, this group enhances stability but differs in substituents (dihydrobenzodioxin vs. methoxyphenyl), altering electronic and steric profiles .
- Pyrimidine vs. Dihydropyridine Cores: The target’s pyrimidinone core may favor hydrogen bonding compared to AZ331’s dihydropyridine, which is associated with calcium channel effects .
- Aromatic Substituents : The dihydrobenzo[d][1,4]dioxin group in the target compound offers greater rigidity and π-system surface area than 4-fluorobenzyl or methoxyphenyl groups in analogues .
NMR and Spectroscopic Comparisons
NMR studies of related compounds reveal that chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44 in ) directly reflect structural modifications . For example:
Table 2: Analytical Data Comparison
*Estimated based on analogous synthesis .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis mirrors methods for analogues like 6d, achieving >90% purity via HPLC .
- Substituent Impact : The dihydrobenzo[d][1,4]dioxin group may improve target affinity over AZ331’s simpler aryl groups due to enhanced hydrophobic interactions .
- Spectroscopic Signatures : Distinct NMR shifts in regions A and B (as in ) could guide rapid structural validation .
Limitations : Direct biological data for the target compound are absent in the provided evidence; inferences rely on structural parallels.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with coupling intermediates such as substituted pyrimidinediones and thioether-linked acetamide derivatives. Key steps include:
- Thioether formation : Reacting a pyrimidinedione precursor with a mercaptoacetamide derivative under basic conditions (e.g., DIPEA in DMF) .
- Amide coupling : Using HATU/HBTU as coupling agents to attach the furan-2-carboxamide moiety .
- Microwave-assisted synthesis : For time-sensitive steps, microwave irradiation (e.g., 100°C, 30 min) improves yield and reduces side products .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DIPEA, HBTU | DMF | RT, 24h | 60-70 |
| 2 | HATU, NMM | DCM | 0°C→RT, 12h | 75-85 |
| 3 | Microwave irradiation | DMF | 100°C, 30min | 90+ |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyrimidinone C=O at ~165 ppm) and confirms regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.87 for C18H16ClN5O4S) .
- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Derivatization : Modify the dihydrobenzo[d]ioxin or furan moieties to alter steric/electronic profiles. For example:
- Biological assays : Pair synthetic derivatives with kinase inhibition assays (e.g., IC50 profiling) and molecular docking to correlate structural changes with activity .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
- Prodrug design : Introduce phosphate or acetyl groups at the pyrimidinone NH to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for controlled release in cell cultures .
Q. How can computational modeling enhance the design of derivatives with improved selectivity?
- Reaction path search : Use quantum mechanical calculations (e.g., DFT) to predict regioselectivity in thioether formation .
- Docking simulations : Map interactions with target proteins (e.g., kinase ATP-binding sites) to prioritize derivatives with lower steric clashes .
- Machine learning : Train models on existing SAR data to predict bioactivity of novel analogs .
Q. How should researchers address contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) to reduce variability .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature fluctuations) .
Q. Key Methodological Takeaways
- Synthetic optimization : Prioritize microwave-assisted steps and HATU-mediated couplings for efficiency .
- Characterization rigor : Combine NMR, HRMS, and HPLC for unambiguous structural validation .
- Interdisciplinary approaches : Integrate computational modeling with wet-lab experiments to accelerate discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
